Potassium oxonate Potassium oxonate Potassium 2,6-dihydroxytriazinecarboxylate is an organic molecular entity.
Oteracil Potassium is the potassium salt of oxonate, an enzyme inhibitor that modulates 5- fluorouracil (5-FU) toxicity. Potassium oxonate inhibits orotate phosphoribosyltransferase, which catalyzes the conversion of 5-FU to its active or phosphorylated form, FUMP. Upon oral administration, Oxonate is selectively distributed to the intracellular sites of tissues lining the small intestines, producing localized inhibitory effects within the gastrointestinal tract. As a result, 5-FU associated gastrointestinal toxic effects are reduced and the incidence of diarrhea or mucositis is decreased in 5-FU related therapy.
Brand Name: Vulcanchem
CAS No.: 2207-75-2
VCID: VC0538309
InChI: InChI=1S/C4H3N3O4.K/c8-2(9)1-5-3(10)7-4(11)6-1;/h(H,8,9)(H2,5,6,7,10,11);/q;+1/p-1
SMILES: C1(=NC(=O)NC(=O)N1)C(=O)[O-].[K+]
Molecular Formula: C4H2KN3O4
Molecular Weight: 195.17 g/mol

Potassium oxonate

CAS No.: 2207-75-2

Cat. No.: VC0538309

Molecular Formula: C4H2KN3O4

Molecular Weight: 195.17 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Potassium oxonate - 2207-75-2

Specification

CAS No. 2207-75-2
Molecular Formula C4H2KN3O4
Molecular Weight 195.17 g/mol
IUPAC Name potassium;4,6-dioxo-1H-1,3,5-triazine-2-carboxylate
Standard InChI InChI=1S/C4H3N3O4.K/c8-2(9)1-5-3(10)7-4(11)6-1;/h(H,8,9)(H2,5,6,7,10,11);/q;+1/p-1
Standard InChI Key IAPCTXZQXAVYNG-UHFFFAOYSA-M
Isomeric SMILES C1(=NC(=O)NC(=O)N1)C(=O)[O-].[K+]
SMILES C1(=NC(=O)NC(=O)N1)C(=O)[O-].[K+]
Canonical SMILES C1(=NC(=O)NC(=O)N1)C(=O)[O-].[K+]
Appearance Solid powder

Introduction

Chemical Identity and Structural Characteristics

Potassium oxonate, with the chemical formula C4H3N3O4K\text{C}_4\text{H}_3\text{N}_3\text{O}_4\cdot\text{K}, is an ionic compound comprising potassium ions and oxonate anions. Its structure features a 1,3,5-triazine backbone substituted with carboxylate and ketone groups, contributing to its water solubility and reactivity . The compound crystallizes as a white solid and is characterized by the following identifiers:

PropertyValue
IUPAC NamePotassium 1,4,5,6-tetrahydro-4,6-dioxo-1,3,5-triazine-2-carboxylate
Molecular Weight209.19 g/mol
SMILES[K].O=C1N=C(NC(=O)N1)C(=O)O
InChI KeyIXGSVCGUTCBYTE-UHFFFAOYSA-N
SolubilityHighly soluble in water; moderately soluble in ethanol

The compound’s synonyms include Allantoxanic Acid Potassium Salt, Oteracil Potassium, and Potassium 4,6-Dioxo-1,4,5,6-Tetrahydro-1,3,5-Triazine-2-Carboxylate, reflecting its diverse nomenclature in pharmaceutical and chemical databases .

Pharmacological Mechanisms and Therapeutic Applications

Uricosuric Activity

Potassium oxonate inhibits uricase, an enzyme responsible for converting uric acid into allantoin, thereby elevating serum uric acid levels. This mechanism is leveraged to create animal models of hyperuricemia for studying gout pathophysiology . In tree shrews (Tupaia belangeri), intraperitoneal administration of 40–100 mg/kg potassium oxonate induced acute hyperuricemia within 24 hours, with serum uric acid levels rising from a baseline of 0.13±0.020.13 \pm 0.02 mg/dL to 20.99±2.5720.99 \pm 2.57 mg/dL .

Synergy with Xanthine Oxidase Inhibitors

Co-administration with allopurinol, a xanthine oxidase inhibitor, reverses hyperuricemia by suppressing uric acid synthesis. In tree shrew models, allopurinol reduced uric acid levels by 45% (P<0.01P < 0.01) and upregulated hepatic XDH/XO mRNA expression, suggesting a compensatory feedback mechanism .

Experimental Models and Research Findings

Hyperuricemia Induction in Tree Shrews

Studies demonstrate that potassium oxonate reliably induces hyperuricemia in tree shrews at lower doses (40–100 mg/kg) compared to rodents (250–300 mg/kg) . Key parameters from these experiments include:

ParameterControl GroupOxonate-Treated GroupAllopurinol-Treated Group
Serum Uric Acid (mg/dL)0.13±0.020.13 \pm 0.0220.99±2.5720.99 \pm 2.570.16±0.020.16 \pm 0.02
XDH/XO mRNA ExpressionBaseline3.5-fold increase2.1-fold increase
Renal Function (Creatinine)0.41±0.400.41 \pm 0.405.63±0.565.63 \pm 0.563.51±0.523.51 \pm 0.52

These findings validate the tree shrew as a robust model for hyperuricemia research, offering insights into human gout mechanisms .

Protective Effects of Natural Extracts

Corni fructus extract, tested in potassium oxonate-treated mice, reduced serum uric acid from 291.50±49.68291.50 \pm 49.68 mg/dL to 86.88±30.7886.88 \pm 30.78 mg/dL (P<0.05P < 0.05) and alleviated renal toxicity, highlighting potential adjuvant therapies .

Industrial and Research Applications

Pharmaceutical Development

Potassium oxonate is utilized in drug screening assays to evaluate urate-lowering agents. Its compatibility with rodent and non-rodent models enhances translational research validity .

Agricultural and Chemical Uses

While primarily a research chemical, derivatives of oxonic acid have historical applications as fertilizers and corrosion inhibitors, though these uses are secondary to its pharmacological roles .

Future Directions and Research Gaps

  • Comparative Species Studies: Expanding hyperuricemia models to primates could improve clinical relevance.

  • Long-Term Toxicity Data: Chronic exposure studies are needed to assess carcinogenic or nephrotoxic risks.

  • Therapeutic Synergies: Investigating combinations with flavonoids or probiotics may yield novel gout therapies .

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